(R)-3-Hydroxydihydrofuran-2(3H)-one
Overview
Description
(R)-3-Hydroxydihydrofuran-2(3H)-one, also known as (R)-3-Hydroxy-1,2-dihydrofuran-2-one, is an important organic compound with several applications in the scientific research field. It is a member of the furan family, which is a group of organic compounds composed of four carbon atoms and one oxygen atom.
Scientific Research Applications
1. Chiral Building Block in Amino Acid Synthesis
(Defant et al., 2011) explored the use of a bicyclic lactone derived from cellulose pyrolysis as a chiral building block for synthesizing a new δ-sugar amino acid. This amino acid has potential applications in creating peptidomimetics with restricted structures.
2. Furan Derivative in Renewable Chemical Platforms
(Román‐Leshkov & Dumesic, 2009) discussed the use of furan derivatives, obtained from acid-catalyzed dehydration of carbohydrates, as renewable platforms for producing fuels and chemical intermediates.
3. Protective Activity Against Cell Death
(Choi et al., 2009) identified compounds including derivatives of furan-2(3H)-one from an edible mushroom with activities protecting against endoplasmic reticulum stress-dependent cell death.
4. Method for Halohydrofuran Synthesis
(Mothe et al., 2011) described a method for preparing halohydrofurans, demonstrating its applicability across various functional groups. This could have implications in the synthesis of complex organic molecules.
5. In Hydrogenolysis Reactions
(Chen et al., 2012) investigated the hydrogenolysis of substrates like tetrahydrofurfuryl alcohol using Ir–ReOx/SiO2 catalysts, showing potential applications in biofuel production.
6. In the Synthesis of Dihydrofuran Compounds
(Gabriele et al., 2008) reported on a two-step synthesis of 2-functionalized benzofurans, illustrating the potential for synthesizing diverse organic compounds.
7. Renewable Resource in Friedel-Crafts Alkylation
(Riguet, 2011) utilized 5-Hydroxyfuran-2(5H)-one as an electrophile in Friedel-Crafts alkylation of indoles, indicating its use in diverse organic syntheses.
Properties
IUPAC Name |
(3R)-3-hydroxyoxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-3-1-2-7-4(3)6/h3,5H,1-2H2/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIBCWKHNZBDLS-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56881-90-4 | |
Record name | 2-Hydroxy-gamma-butyrolactone, (2R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056881904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HYDROXY-.GAMMA.-BUTYROLACTONE, (2R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG03T0K3QH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of (R)-(+)-alpha-Hydroxy-gamma-butyrolactone in the context of this research paper?
A1: The research paper describes the use of (R)-(+)-alpha-Hydroxy-gamma-butyrolactone as a starting material for synthesizing modified oligonucleotides. [] It serves as a chiral building block for creating seco-pseudonucleoside synthons, which can be incorporated into oligonucleotide chains during solid-phase synthesis. This allows for the introduction of specific modifications, such as reporter groups, at desired positions within the oligonucleotide. []
Q2: How does the chirality of (R)-(+)-alpha-Hydroxy-gamma-butyrolactone influence the synthesis of modified oligonucleotides?
A2: The (R)-enantiomer of alpha-Hydroxy-gamma-butyrolactone is crucial for producing homochiral seco-pseudonucleoside synthons. [] These synthons maintain the desired stereochemistry when incorporated into oligonucleotides. Controlling the chirality of building blocks is essential in oligonucleotide synthesis as it can impact the oligonucleotide's structure, stability, and interactions with other biomolecules.
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